2-Amino-4-fluorobenzenesulfonamide

Catalog No.
S696137
CAS No.
2822-72-2
M.F
C6H7FN2O2S
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-fluorobenzenesulfonamide

CAS Number

2822-72-2

Product Name

2-Amino-4-fluorobenzenesulfonamide

IUPAC Name

2-amino-4-fluorobenzenesulfonamide

Molecular Formula

C6H7FN2O2S

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C6H7FN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)

InChI Key

DDCSIAAOAFIZPP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)N)S(=O)(=O)N

Canonical SMILES

C1=CC(=C(C=C1F)N)S(=O)(=O)N

2-Amino-4-fluorobenzenesulfonamide is a chemical compound characterized by a benzene ring substituted with an amino group at the second position and a fluorine atom at the fourth position, along with a sulfonamide functional group. Its molecular formula is C₆H₆FNO₂S, and it has a molecular weight of approximately 175.18 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to its unique electronic properties imparted by the fluorine atom and the sulfonamide group .

Information on the specific safety hazards of 2-amino-4-fluorobenzene-1-sulfonamide is not available. However, as a general precaution, any new or unknown compound should be handled with care following good laboratory practices. Sulfonamides can sometimes cause allergic reactions [].

Synthesis and Characterization:

2-Amino-4-fluorobenzene-1-sulfonamide (2-AFBS) is an organic compound with the molecular formula C6H7FN2O2S. It can be synthesized through various methods, including the reaction of 2-aminophenol with fluorosulfonyl chloride []. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized 2-AFBS [, ].

Potential Applications:

While the specific scientific research applications of 2-AFBS are still under exploration, its properties suggest potential in various fields:

  • Medicinal Chemistry: The presence of the sulfonamide group, commonly found in various drugs, raises the possibility of 2-AFBS acting as a scaffold for the development of new medications []. However, further research is needed to explore its specific therapeutic potential.
  • Material Science: The combination of the amino and fluorinated groups in 2-AFBS might be useful in the design of functional materials with specific properties, such as self-assembly or interaction with other molecules [].

Current Research:

  • Enzyme Inhibition: Sulfonamides can act as enzyme inhibitors by mimicking the natural substrates of enzymes. This property has been utilized in the development of various drugs, and research on related sulfonamides explores their potential to inhibit specific enzymes involved in various diseases [].
  • Antimicrobial Activity: Some sulfonamides exhibit antimicrobial activity against bacteria. Research on related compounds investigates their potential as new antibiotics to combat bacterial resistance [].
Due to its functional groups:

  • Nucleophilic Substitution: The nitrogen atom in the sulfonamide group can participate in nucleophilic substitution reactions, allowing for the synthesis of various N-substituted derivatives.
  • Condensation Reactions: It can react with aldehydes to form imines, exemplified by its reaction with benzaldehyde to produce (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide, which exhibits antimicrobial properties .
  • Metal Complex Formation: The compound can also be involved in coordination chemistry, forming complexes with transition metals, which may enhance its biological activity .

2-Amino-4-fluorobenzenesulfonamide has shown promising biological activities. It has been investigated for its potential as an antimicrobial agent and as a precursor in the synthesis of compounds targeting specific biological pathways. For instance, derivatives of this compound have been designed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), demonstrating significant inhibitory effects with half-maximal inhibitory concentrations around 2.88 µM .

The synthesis of 2-amino-4-fluorobenzenesulfonamide can be achieved through several methods:

  • Direct Amination: Starting from 4-fluorobenzenesulfonyl chloride, amination can be performed using ammonia or amines under basic conditions.
  • Fluorination of Sulfonamides: The introduction of the fluorine atom can be achieved via electrophilic fluorination techniques on suitable precursors.
  • Multicomponent Reactions: Recent advancements have introduced greener methods involving multicomponent reactions that allow for the efficient synthesis of this compound under mild conditions .

2-Amino-4-fluorobenzenesulfonamide has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.
  • Bioimaging: Its derivatives are employed in bioimaging studies due to their ability to modify fluorescence properties for enhanced imaging resolution .
  • Material Science: The compound is utilized in developing new materials owing to its unique electronic characteristics.

Studies on interaction mechanisms reveal that 2-amino-4-fluorobenzenesulfonamide can interact with various biological targets, including enzymes involved in metabolic pathways. Its derivatives have been assessed for their binding affinities and inhibitory effects on specific proteins related to cancer progression and microbial resistance .

Several compounds share structural similarities with 2-amino-4-fluorobenzenesulfonamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-FluorobenzenesulfonamidePara-substituted fluorinated sulfonamideUsed extensively in drug design and bioimaging
2-Amino-5-fluorobenzenesulfonamideFluorine at the fifth position; similar sulfonamide groupPotentially different biological activity profiles
SulfanilamideAmino group at para position without fluorineEstablished antibiotic properties
2-Amino-4-chlorobenzenesulfonamideChlorine instead of fluorine; similar reactivityDifferent electronic properties affecting reactivity

The uniqueness of 2-amino-4-fluorobenzenesulfonamide lies in its combination of a fluorine atom's electronegativity and the sulfonamide group's reactivity, which together influence its chemical behavior and biological activity significantly compared to its analogs .

XLogP3

0.3

Wikipedia

2-Amino-4-fluorobenzene-1-sulfonamide

Dates

Last modified: 08-15-2023

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